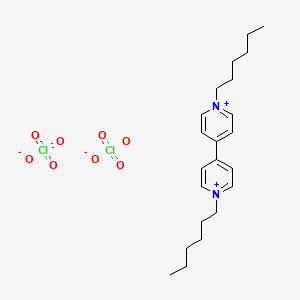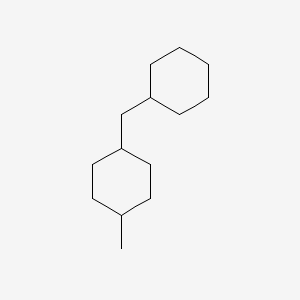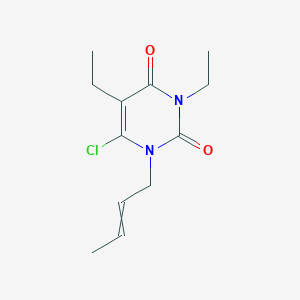
1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a but-2-en-1-yl group, a chlorine atom, and two ethyl groups attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
化学反応の分析
Types of Reactions
1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6-Chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione: Lacks the but-2-en-1-yl group, which may affect its reactivity and biological activity.
1-(But-2-en-1-yl)-3,5-diethylpyrimidine-2,4(1H,3H)-dione:
Uniqueness
1-(But-2-en-1-yl)-6-chloro-3,5-diethylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both the but-2-en-1-yl group and the chlorine atom distinguishes it from other pyrimidine derivatives and may enhance its utility in various applications.
特性
CAS番号 |
52304-50-4 |
|---|---|
分子式 |
C12H17ClN2O2 |
分子量 |
256.73 g/mol |
IUPAC名 |
1-but-2-enyl-6-chloro-3,5-diethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17ClN2O2/c1-4-7-8-15-10(13)9(5-2)11(16)14(6-3)12(15)17/h4,7H,5-6,8H2,1-3H3 |
InChIキー |
AUTBTQXSMVRZLQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(C(=O)N(C1=O)CC)CC=CC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



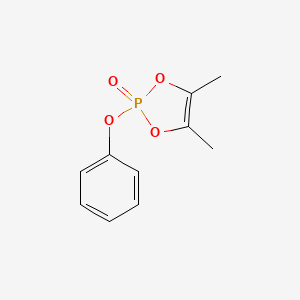



![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
silane](/img/structure/B14632940.png)
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
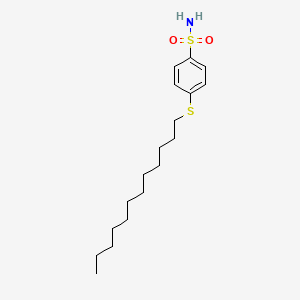
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
